7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid
Description
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring) system. This structural motif is frequently explored in medicinal chemistry due to its versatility in drug design, particularly for targeting enzymes and receptors .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-3-7-5-13-2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZMECKWMSCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine with bromoacetic acid . The reaction is carried out under reflux conditions, and the product is obtained after hydrolysis of the intermediate ester using aqueous sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid is being investigated for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting tumor growth in different cancer models.
Biological Studies
The compound is being explored for its interactions within biological systems:
- Mechanism of Action : Although specific targets remain unidentified, studies suggest it may influence various biochemical pathways involved in cell proliferation and apoptosis.
Chemical Reactions
The compound can participate in several chemical reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can yield alcohols or amines.
These reactions make it a versatile building block for synthesizing more complex heterocyclic compounds.
Material Science
Research is also focusing on the application of this compound in the development of new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as strength and thermal stability.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent institution evaluated the anticancer effects of this compound on breast cancer cell lines:
- Results : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic Insights : Analysis showed that treated cells exhibited increased apoptosis markers compared to controls.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against common bacterial strains:
- Findings : The compound showed effective inhibition of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and its analogs:
Key Comparative Insights
Ring Fusion and Electronic Effects: The pyrano[4,3-b]pyridine system (target compound) exhibits distinct electronic properties compared to pyrano[3,2-b] or thieno[2,3-b]pyridine analogs. Thieno[2,3-b]pyridine derivatives (e.g., SB-205384) demonstrate higher lipophilicity due to sulfur, improving blood-brain barrier penetration but reducing aqueous solubility .
Substituent Impact on Bioactivity: The carboxylic acid group at position 3 (target compound) is critical for binding to human FABP4, a protein implicated in metabolic disorders . In contrast, niacin’s simpler pyridine-3-carboxylic acid structure lacks fused rings but retains lipid-regulating activity via distinct mechanisms . Oxo or cyano substituents (e.g., 8-oxo or 6-cyano analogs) alter reactivity and binding specificity. For instance, 8-oxo derivatives may participate in redox reactions, while cyano groups enhance electrophilicity for covalent interactions .
Biological Applications: The target compound’s derivative (bound to FABP4) shows promise for treating metabolic syndromes , whereas SB-205384’s multi-subunit GABAAR modulation limits its selectivity for anxiety disorders . Pyrano[2,3-b]pyridine derivatives with hydrazino and oxo groups () exhibit antimicrobial activity, highlighting the scaffold’s adaptability for diverse therapeutic targets .
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid (CAS No. 1196155-91-5) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 179.17 g/mol, this compound is structurally significant in medicinal chemistry due to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 179.17 g/mol
- CAS Number : 1196155-91-5
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound, particularly in inhibiting the growth of human cancer cell lines. For instance:
- HeLa Cell Line : The compound showed significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent.
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cell proliferation in tumor cells .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- COX Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Substituents : Variations in substituents at specific positions on the pyridine ring can significantly affect the compound's potency against various targets.
- Hydrophobicity and Electronic Effects : The balance between hydrophobic and polar characteristics influences the interaction with biological targets, enhancing or diminishing activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid?
- Methodology : A key route involves the Vilsmeier-Haack reaction of 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid with methylamine. This reaction proceeds via formylation followed by nucleophilic substitution, yielding derivatives such as 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid. Reaction conditions include POCl₃ catalysis at 80°C for 12 hours, achieving ~57% yield after purification .
Q. How is the compound characterized spectroscopically?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, analogs like 3,4-Dihydro-2H-pyrano[3,2-b]-pyridine-8-carboxylic acid (CAS 1364917-22-5) are confirmed via molecular formula C₉H₉NO₃ (MW 179.18) and spectral matching with databases . Infrared (IR) spectroscopy identifies carbonyl (C=O) and pyridine ring vibrations.
Q. What purification methods are effective for this compound?
- Methodology : Column chromatography using silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves impurities. For hygroscopic derivatives, anhydrous conditions and inert gas (N₂/Ar) are recommended during isolation .
Q. What are the solubility and stability profiles of this compound?
- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–8). Stability studies under thermal (25–80°C) and photolytic conditions (UV-Vis exposure) assess degradation kinetics. Derivatives like 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid show sensitivity to light, requiring amber vials for storage .
Q. How is the purity of synthesized batches validated?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N) ensure >95% purity. For example, 5-(4-fluorophenyl)pyridine-3-carboxylic acid (CAS 364064-17-5) uses retention time matching and ≤0.5% impurity thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized in the Vilsmeier-Haack step?
- Methodology : Adjusting reagent stoichiometry (e.g., POCl₃:substrate ratio) and reaction time (8–16 hours) improves formylation efficiency. Microwave-assisted synthesis reduces time (2–4 hours) and increases yield by 15–20%. Post-reaction quenching with ice-water minimizes byproduct formation .
Q. What analytical strategies resolve contradictions in stereochemical assignments?
- Methodology : X-ray crystallography or NOESY NMR clarifies ambiguous stereocenters. For pyrano-pyridine analogs, computational modeling (DFT/B3LYP) predicts stable conformers, which are cross-validated with experimental optical rotation data .
Q. How do substituents on the pyridine ring influence bioactivity?
- Methodology : Structure-Activity Relationship (SAR) studies compare halogenated (e.g., 6-iodo, 5-chloro) and alkylated derivatives. In vitro assays (e.g., enzyme inhibition) reveal that electron-withdrawing groups enhance binding affinity to target proteins by 3–5-fold .
Q. What mechanistic insights explain regioselectivity in multi-component reactions?
- Methodology : Kinetic studies (e.g., in situ FTIR monitoring) identify rate-determining steps. For example, in benzaldehyde-mediated condensations, the pyridine-3-carboxylic acid acts as a nucleophile, favoring C-8 functionalization due to steric and electronic effects .
Q. How can computational tools predict reactivity in derivative synthesis?
- Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with reagents. For 7,8-dihydro analogs, frontier molecular orbital (FMO) analysis predicts electrophilic attack sites, guiding functional group prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
